molecular formula C20H23FN6O2S B2868376 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013757-83-9

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2868376
CAS No.: 1013757-83-9
M. Wt: 430.5
InChI Key: IZQHPWIIFITKFK-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a piperazine ring substituted with a 2-fluorophenylsulfonyl group and a 3,4,5-trimethylpyrazole moiety. The molecule’s stereoelectronic properties are influenced by the electron-withdrawing sulfonyl group and the fluorine atom, which may enhance binding affinity or metabolic stability compared to non-fluorinated analogs. Crystallographic refinement of such compounds often employs programs like SHELXL or visualization tools like ORTEP-3 .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-14-15(2)24-27(16(14)3)20-9-8-19(22-23-20)25-10-12-26(13-11-25)30(28,29)18-7-5-4-6-17(18)21/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHPWIIFITKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyridazine ring with a sulfonyl group and a piperazine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H24FN5O2S
  • Molecular Weight : 393.49 g/mol
  • LogP : 1.3102 (indicating moderate lipophilicity)

The presence of the fluorophenylsulfonyl group enhances solubility and reactivity, while the pyridazine ring contributes to its basicity and dipole moment, potentially facilitating interactions within biological systems.

Anticancer Potential

Research on related compounds indicates that derivatives of pyridazine structures exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine have demonstrated selective inhibition against certain cancer cell lines by targeting ENTs .

Neuroprotective Effects

In studies involving pyridazinone derivatives, compounds have shown potential as reversible and selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Alzheimer's disease. These findings suggest that the compound could also exhibit neuroprotective effects through similar mechanisms .

Study 1: Inhibition of ENTs

A study focusing on the biological evaluation of pyridazine derivatives found that certain compounds exhibited selective inhibition towards ENT2 over ENT1. This selectivity is crucial for developing therapeutics aimed at modulating nucleotide metabolism in cancer cells.

Study 2: MAO-B Inhibition

In another investigation into pyridazinone derivatives, compounds were identified as reversible inhibitors of MAO-B with IC50 values in the low micromolar range. This suggests that similar derivatives could be explored for their potential in treating neurodegenerative diseases while minimizing cytotoxicity to healthy cells .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals distinct differences in biological activity:

CompoundStructureBiological Activity
3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrazol-1-yl)pyridazineSimilar structure with chlorineModerate anticancer activity
3-(4-((2-bromophenyl)sulfonyl)piperazin-1-yl)-6-(pyrazol-1-yl)pyridazineSimilar structure with bromineReduced selectivity towards ENTs
3-(4-((2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrazol-1-yl)pyridazineSimilar structure with methylEnhanced lipophilicity but lower efficacy

The fluorinated substituent in our compound appears to enhance its binding affinity and selectivity towards specific biological targets compared to other halogenated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()

  • Substituent Differences :

  • Aryl sulfonyl group : 2,4-Difluorophenyl vs. 2-fluorophenyl.
  • Pyrazole substitution : 3-methyl vs. 3,4,5-trimethyl.
    • Implications :
  • The trimethylpyrazole group in the query compound introduces steric bulk, which could reduce rotational freedom or improve lipophilicity (logP) compared to the mono-methyl variant.

Hypothetical Analogues (Inferred from –5): Piperazine-sulfonyl derivatives: Substitutions at the phenyl ring (e.g., chloro, methyl) or pyridazine positions (e.g., methoxy, amino) are common in kinase inhibitors. Such modifications alter solubility, bioavailability, and target selectivity.

Data Table: Structural and Hypothetical Properties

Property Query Compound 2,4-Difluoro Analog ()
Molecular Formula C₂₂H₂₄FN₅O₂S C₂₀H₂₀F₂N₆O₂S
Molecular Weight (g/mol) 453.52 454.48
Key Substituents 2-Fluorophenylsulfonyl, 3,4,5-trimethylpyrazole 2,4-Difluorophenylsulfonyl, 3-methylpyrazole
Calculated logP (Lipophilicity) ~3.8 (estimated via fragment-based methods) ~3.2
Crystallographic Tools SHELXL , WinGX SHELXL , ORTEP-3

Research Findings and Mechanistic Insights

  • Structural Flexibility : The piperazine ring in both compounds allows conformational adaptability, critical for binding to flexible enzyme pockets (e.g., ATP-binding sites in kinases).
  • Sulfonyl Group Role : The sulfonyl moiety stabilizes the piperazine ring in a chair conformation, as observed in SHELXL-refined structures , and may participate in hydrogen bonding with protein backbones.
  • Fluorine Effects : Fluorine atoms improve metabolic stability by resisting oxidative degradation. The 2-fluoro substitution in the query compound may offer a balance between electronic effects and steric demands compared to the 2,4-difluoro analogue .

Notes and Limitations

Evidence Gaps: No direct biological or pharmacological data are available for the query compound. Comparisons rely on structural inferences and analogous systems.

Computational Assumptions : Properties like logP are estimated; experimental validation is required.

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